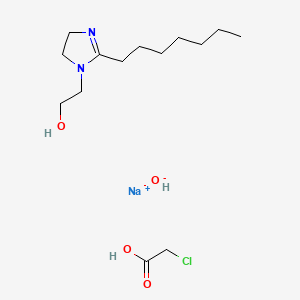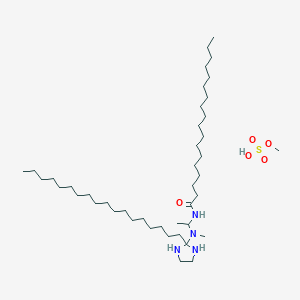
Sodium; 2-chloroacetic acid; 2-(2-heptyl-4,5-dihydroimidazol-1-yl)ethanol; hydroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, chloro-, reaction products with 2-heptyl-4,5-dihydro-1H-imidazole-1-ethanol and sodium hydroxide is a chemical compound with the molecular formula C14H28ClN2NaO4. This compound is known for its surfactant properties, making it useful in various industrial applications, particularly in detergents and cleaning agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves the reaction of 2-chloroacetic acid with 2-heptyl-4,5-dihydro-1H-imidazole-1-ethanol and sodium hydroxide. The reaction typically occurs in an appropriate solvent at room temperature and continues until completion. The product is then isolated through filtration, crystallization, and drying .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The process involves continuous monitoring and control of temperature, pH, and reaction time to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
This compound primarily undergoes substitution reactions due to the presence of the chloro group. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Often involve reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various imidazole derivatives, while oxidation and reduction reactions can lead to different functionalized compounds.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Chemistry: Used as a surfactant in the synthesis of various organic compounds.
Biology: Employed in studies involving cell membrane interactions due to its surfactant properties.
Medicine: Investigated for potential use in drug delivery systems.
Mecanismo De Acción
The mechanism of action of this compound is primarily based on its surfactant properties. It reduces the surface tension of liquids, allowing them to spread and penetrate more effectively. This property is particularly useful in cleaning applications, where it helps to remove dirt and grease from surfaces.
Comparación Con Compuestos Similares
Similar Compounds
- Acetic acid, chloro-, reaction products with 2-heptadecyl-4,5-dihydro-1H-imidazole-1-ethanol and sodium hydroxide .
- Acetic acid, chloro-, sodium salt, reaction products with 4,5-dihydro-1H-imidazole-1-ethanol .
Uniqueness
Compared to similar compounds, acetic acid, chloro-, reaction products with 2-heptyl-4,5-dihydro-1H-imidazole-1-ethanol and sodium hydroxide is unique due to its specific molecular structure, which imparts distinct surfactant properties. This makes it particularly effective in applications requiring enhanced spreading and penetration.
Propiedades
Número CAS |
68608-64-0 |
|---|---|
Fórmula molecular |
C12H24N2O.C2H3ClO2.HNaO C14H28ClN2NaO4 |
Peso molecular |
346.82 g/mol |
Nombre IUPAC |
sodium;2-chloroacetic acid;2-(2-heptyl-4,5-dihydroimidazol-1-yl)ethanol;hydroxide |
InChI |
InChI=1S/C12H24N2O.C2H3ClO2.Na.H2O/c1-2-3-4-5-6-7-12-13-8-9-14(12)10-11-15;3-1-2(4)5;;/h15H,2-11H2,1H3;1H2,(H,4,5);;1H2/q;;+1;/p-1 |
Clave InChI |
QVYIAHOSBDIXIQ-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCC1=NCCN1CCO.C(C(=O)O)Cl.[OH-].[Na+] |
Descripción física |
Liquid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Octadecanamide, N-[2-[(aminocarbonyl)(2-hydroxyethyl)amino]ethyl]-](/img/structure/B13763363.png)





![9,10-Anthracenedione, 1-[[4-(dimethylamino)phenyl]amino]-4-hydroxy-](/img/structure/B13763393.png)



![7-ethyl-9-methylbenzo[c]acridine](/img/structure/B13763418.png)
